Cas no 41060-15-5 (Neobavaisoflavone)

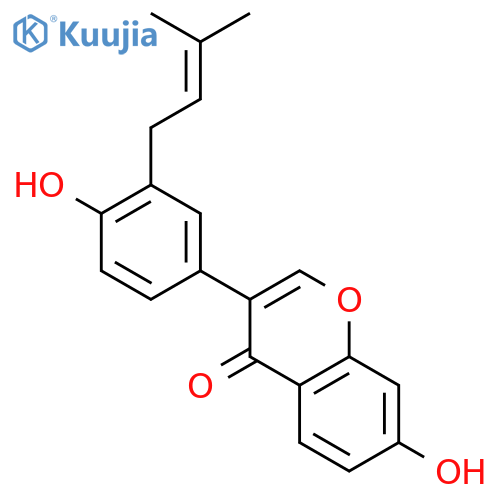

Neobavaisoflavone structure

商品名:Neobavaisoflavone

Neobavaisoflavone 化学的及び物理的性質

名前と識別子

-

- 3''-PRENYLDAIDZEIN

- 4H-1-Benzopyran-4-one,7-hydroxy-3-[4- hydroxy-3-(3-methyl-2-butenyl)phenyl]-

- 7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one

- Neobavaisoflavone

- 7-Hydroxy-3-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-4H-1-benzopyran-4-one

- 4',7-Dihydroxy-3'-(3-methyl-2-butenyl)isoflavone

- 7-Hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one

- 7-Hydroxy-3-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-4H-chromen-4-one

- [ "" ]

- eobavaisoflavoe

- 3'-Prenyldaidzein

- 7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-chromen-4-one

- Flavone base + 2O, 1Prenyl

- Neobavaisoflavone, >=98% (HPLC)

- LMPK12050027

- s

- 7,4'-dihydroxy-3'-(gamma,gamma-dimethylallyl)isoflavone

- CCG-265102

- N1122

- Q27135233

- AKOS032948372

- NS00097253

- 7,4'-dihydroxy-3'-(3-methyl-buten-2-yl)isoflavone

- 7-Hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-chromen-4-one

- DTXSID30415769

- XP161915

- A873151

- HY-N0720

- SCHEMBL23028387

- CS-3755

- 7-hydroxy-3-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)-4H-chromen-4-one

- GLXC-13259

- 3?-Prenylliquiritigenin

- CHEBI:66614

- MFCD00800660

- 41060-15-5

- AS-57049

- FT-0689387

- AC-34893

- s9286

- CHEMBL512693

- 7,4'-dihydroxy-3'-gamma,gamma-dimethylallyl isoflavone

- ConMedNP.1260

- 4',7-Dihydroxy-3'-prenylisoflavone

- Dataset-S1.72

- 7-hydroxy-3-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)chromen-4-one

- 7,4'-Dihydroxy-3'-(g,g-dimethylallyl)isoflavone

- 4H-1-Benzopyran-4-one, 7-hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-; 4H-1-Benzopyran-4-one, 7-hydroxy-3-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- (9CI); 7-Hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; Neobavaisoflavone

- Neobavaisoflavone7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one; CHEBI:66614; 7-hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one

- 7,4'-Dihydroxy-3'-(I3,I3-dimethylallyl)isoflavone

- DTXCID00366618

- DA-56095

- 1ST11187

- FP65320

- Neobavaisoflavone;7-Hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one

- AO-166/21204005

- Neobavaisoflavone (Standard)

- MSK11187

- HY-N0720R

-

- MDL: MFCD00800660

- インチ: 1S/C20H18O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5-11,21-22H,4H2,1-2H3

- InChIKey: OBGPEBYHGIUFBN-UHFFFAOYSA-N

- ほほえんだ: O1C([H])=C(C(C2C([H])=C([H])C(=C([H])C1=2)O[H])=O)C1C([H])=C([H])C(=C(C=1[H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 322.120509g/mol

- ひょうめんでんか: 0

- XLogP3: 4.4

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 3

- どういたいしつりょう: 322.120509g/mol

- 単一同位体質量: 322.120509g/mol

- 水素結合トポロジー分子極性表面積: 66.8Ų

- 重原子数: 24

- 複雑さ: 532

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 322.4

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.279

- ゆうかいてん: 195.0 to 199.0 deg-C

- ふってん: 545.0±50.0 °C at 760 mmHg

- フラッシュポイント: 197.7±23.6 °C

- PSA: 70.67000

- LogP: 4.37990

- 最大波長(λmax): 300(lit.)

Neobavaisoflavone セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- セキュリティの説明: H303+H313+H333

- RTECS番号:DJ3100028

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Neobavaisoflavone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N390068-1mg |

Neobavaisoflavone |

41060-15-5 | 1mg |

$190.00 | 2023-05-17 | ||

| ChemScence | CS-3755-10mg |

Neobavaisoflavone |

41060-15-5 | 99.91% | 10mg |

$271.0 | 2022-04-27 | |

| BAI LING WEI Technology Co., Ltd. | 1415586-5MG |

Neobavaisoflavone, 97% |

41060-15-5 | 97% | 5MG |

¥ 679 | 2022-04-25 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce44412-10mg |

Neobavaisoflavone |

41060-15-5 | 98% | 10mg |

¥730.00 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032057-5mg |

Neobavaisoflavone |

41060-15-5 | 98%() | 5mg |

¥440 | 2024-05-23 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N860583-5mg |

Neobavaisoflavone |

41060-15-5 | >99% | 5mg |

¥795.00 | 2022-09-01 | |

| DC Chemicals | DCX-057-20 mg |

Neobavaisoflavone |

41060-15-5 | >98%, Standard References Grade | 20mg |

$280.0 | 2022-02-28 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83295-10MG |

41060-15-5 | 10MG |

¥5417.42 | 2023-01-06 | |||

| BAI LING WEI Technology Co., Ltd. | 1415586-25MG |

Neobavaisoflavone, 97% |

41060-15-5 | 97% | 25MG |

¥ 2841 | 2022-04-25 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0989-20mg |

Neobavaisoflavone |

41060-15-5 | 98% | 20mg |

$45 | 2023-09-20 |

Neobavaisoflavone サプライヤー

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

(CAS:41060-15-5)Neobavaisoflavone

注文番号:TB05802

在庫ステータス:in Stock

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

清らかである:>98%

最終更新された価格情報:Tuesday, 21 January 2025 17:57

価格 ($):price inquiry

Neobavaisoflavone 関連文献

-

Yi Chen Anal. Methods 2021 13 1778

-

Na Yang,Han Wang,Hongqiang Lin,Junli Liu,Baisong Zhou,Xiaoling Chen,Cuizhu Wang,Jinping Liu,Pingya Li RSC Adv. 2020 10 8396

-

Lili Wang,Yue Hai,Nannan Huang,Xue Gao,Wenli Liu,Xin He New J. Chem. 2018 42 10922

-

4. Deciphering the nutritive and antioxidant properties of Malay cherry (Lepisanthes alata) fruit dominated by ripening effectsYan Zhang,Shufei Chen,Junwei Huo,Dejian Huang RSC Adv. 2019 9 38065

-

Zhihong Yao,Shishi Li,Zifei Qin,Xiaodan Hong,Yi Dai,Baojian Wu,Wencai Ye,Frank J. Gonzalez,Xinsheng Yao RSC Adv. 2017 7 52661

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:41060-15-5)Neobavaisoflavone

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:41060-15-5)Neobavaisoflavone

清らかである:99%

はかる:250mg

価格 ($):254.0